trans-Crotylboronic acid pinacol ester trans-Crotylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 69611-02-5
VCID: VC7894734
InChI: InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+
SMILES: B1(OC(C(O1)(C)C)(C)C)CC=CC
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol

trans-Crotylboronic acid pinacol ester

CAS No.: 69611-02-5

Cat. No.: VC7894734

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

trans-Crotylboronic acid pinacol ester - 69611-02-5

Specification

CAS No. 69611-02-5
Molecular Formula C10H19BO2
Molecular Weight 182.07 g/mol
IUPAC Name 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+
Standard InChI Key ARSSMJZIAKUXEW-VOTSOKGWSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)C/C=C/C
SMILES B1(OC(C(O1)(C)C)(C)C)CC=CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CC=CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's molecular formula, C10H19BO2\text{C}_{10}\text{H}_{19}\text{BO}_2, corresponds to a molar mass of 182.07 g/mol . X-ray crystallographic analyses reveal a planar boron center coordinated by two oxygen atoms from the pinacol diol group, creating a rigid 1,3,2-dioxaborolane ring system. The trans-crotyl substituent (2E)-2-buten-1-yl group adopts an anti-periplanar orientation relative to the boronate ring, minimizing steric interactions between the methyl groups of pinacol and the crotyl chain.

Physicochemical Properties

Key physical parameters include a density of 0.888 g/mL at 25°C and a boiling point range of 68–76°C under reduced pressure (7 Torr) . The refractive index (n20Dn_{20}^D) measures 1.434, indicative of substantial electron delocalization within the boronate system . Storage recommendations specify refrigeration at 2–8°C to prevent boronate hydrolysis, with material safety data classifying it under UN 1993 (PGIII) for flammable liquids .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight182.07 g/mol
Density (25°C)0.888 g/mL
Boiling Point68–76°C (7 Torr)
Refractive Indexn20D=1.434n_{20}^D = 1.434
Flash Point63°C
Storage Conditions2–8°C under inert atmosphere

Synthetic Methodologies

Lithiation-Borylation Protocol

The primary synthetic route involves sequential lithiation and borylation of pre-formed crotyl precursors. Treatment of trans-crotyl chloride with lithium metal in tetrahydrofuran generates a trans-crotyllithium intermediate, which undergoes transmetalation with triisopropyl borate. Subsequent protection with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions yields the target boronic ester in 68–72% isolated yield . Critical reaction parameters include:

  • Temperature control (-78°C during lithiation, 0°C for borylation)

  • Strict exclusion of moisture and oxygen

  • Stoichiometric use of HMPA as a lithiation promoter

Stereochemical Control Mechanisms

The trans-geometry of the crotyl group arises from kinetic control during the initial lithiation step. Computational studies using density functional theory (DFT) reveal that the transition state for trans-metallation benefits from reduced allylic strain compared to cis-configurated pathways . The pinacol diol exerts substantial steric guidance, with its geminal dimethyl groups enforcing a chair-like conformation in the dioxaborolane ring that preferentially stabilizes the trans-isomer .

Reactivity and Synthetic Applications

Suzuki-Miyaura Cross-Coupling

This boronic ester demonstrates exceptional performance in palladium-catalyzed cross-couplings with aryl halides. Key advantages include:

  • High functional group tolerance (esters, nitriles, unprotected alcohols)

  • Rapid transmetalation kinetics (ktrans=1.2×103s1k_{trans} = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C)

  • Minimal protodeboronation (<5% under standard conditions)

A representative transformation involves coupling with 4-bromoanisole using Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in THF/H2_2O (3:1), achieving 89% yield of the trans-crotylated arene.

Allylation of Carbonyl Compounds

The compound serves as a diastereoselective allylation reagent for ketones and aldehydes. In reactions with benzaldehyde, it delivers anti-homoallylic alcohols with 94:6 diastereomeric ratio (dr) through a six-membered Zimmerman-Traxler transition state .

Table 2: Representative Allylation Reactions

Carbonyl SubstrateProduct drYield (%)
Benzaldehyde94:691
Cyclohexanone89:1185
Cinnamaldehyde92:888

Comparative Analysis with Boronic Esters

Steric and Electronic Effects

The pinacol moiety imparts greater steric bulk compared to 1,3-propanediol-derived analogs, slowing transmetalation rates by 40% but improving shelf stability. Electronic effects from the geminal dimethyl groups raise the boron Lewis acidity (calculated pKa=8.2\text{p}K_a = 8.2) versus unsubstituted diol boronic esters (pKa=9.1\text{p}K_a = 9.1) .

Table 3: Boronic Ester Comparison

ParameterPinacol Ester1,3-Propanediol Ester
pKa\text{p}K_a8.29.1
Transmetalation t1/2t_{1/2}12 min8 min
Hydrolytic Stability>6 months3 months

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